3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-1-methylpyrazole with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-tert-butyl-3-(1ʹ-naphthyl)pyrazolo[3,4-d]pyrimidine
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 1-Na PP1
Uniqueness
3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of tert-butyl and dichloro groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12Cl2N4 |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
3-tert-butyl-5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H12Cl2N4/c1-10(2,3)7-5-6(16(4)15-7)8(11)14-9(12)13-5/h1-4H3 |
InChI Key |
UNUOOWJEYPMPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1N=C(N=C2Cl)Cl)C |
Origin of Product |
United States |
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